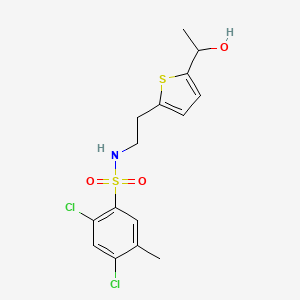

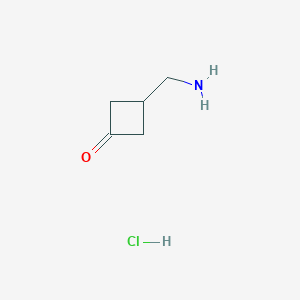

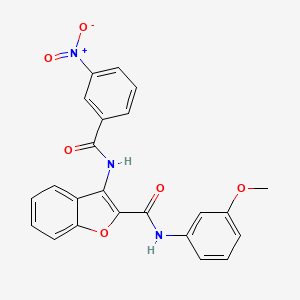

![molecular formula C23H17FN4OS B2383674 4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 938614-37-0](/img/structure/B2383674.png)

4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the family of quinazolinone derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis Techniques and Chemical Properties : Innovative synthetic routes have been developed for compounds within the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one family, focusing on their structural derivations and chemical properties. These methodologies facilitate the creation of compounds with potential biological activities by introducing various substituents that can significantly alter their chemical behavior and interaction with biological targets (Mousavi et al., 2015).

Anticancer Potential : Research into fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, closely related to the queried compound, has demonstrated moderate to good antiproliferative potency against various cancer cell lines, suggesting a potential framework for developing new anticancer agents (Chowrasia et al., 2017).

Antimicrobial Activities : Compounds within the [1,2,4]triazoloquinazoline family have shown significant antimicrobial activities. The introduction of specific substituents has led to compounds with potent inhibitory effects against a range of bacterial and fungal pathogens, indicating their potential as templates for novel antimicrobial agents (Yan et al., 2016).

Pharmacological Investigations : Studies on derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have explored their potential as H1-antihistaminic agents, with certain compounds exhibiting promising in vivo activity and minimal sedation compared to standard treatments. This highlights the chemical scaffold's versatility in generating pharmacologically active molecules (Alagarsamy et al., 2007).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit a wide range of biological activities, including antifungal , antibacterial , and anticancer properties. These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and cellular structures.

Mode of Action

The exact mode of action of this compound is currently unknown. It has been suggested that some compounds with similar structures can disrupt membrane integrity, leading to inhibited growth of certain fungi . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to the observed biological effects.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, although experimental validation would be required to confirm these predictions.

Result of Action

Based on the reported antifungal activity of similar compounds , it can be inferred that the compound may lead to disrupted cell growth and potentially cell death in certain fungi.

Eigenschaften

IUPAC Name |

4-benzyl-1-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN4OS/c24-18-10-6-9-17(13-18)15-30-23-26-25-22-27(14-16-7-2-1-3-8-16)21(29)19-11-4-5-12-20(19)28(22)23/h1-13H,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSAGCDBTOXEQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

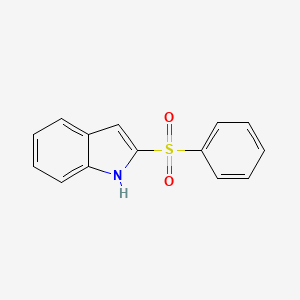

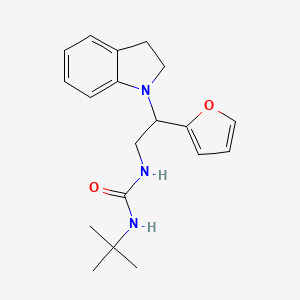

![(4-(morpholinosulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2383601.png)

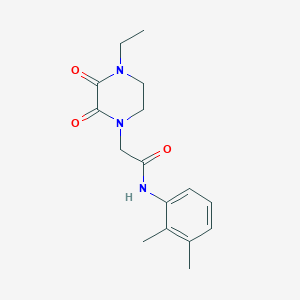

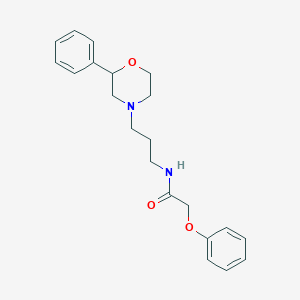

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide](/img/structure/B2383605.png)

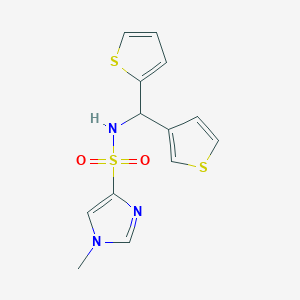

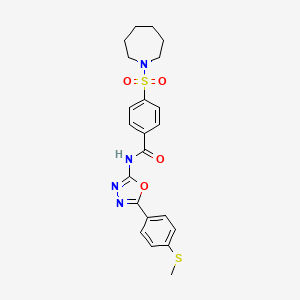

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2383611.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2383614.png)